

inter-laboratory comparison of auxin quantification with 3-Indoleacetic acid-d7

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Compound of Interest

Compound Name: 3-Indoleacetic acid-d7

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An Inter-Laboratory Comparison Guide to Auxin Quantification Using **3-Indoleacetic Acid-d7** as an Internal Standard

For researchers and drug development professionals engaged in plant hormone analysis, accurate and reproducible quantification of auxins, such as 3-Indoleacetic acid (IAA), is paramount. The use of a stable isotope-labeled internal standard, like **3-Indoleacetic acid-d7** (IAA-d7), is a widely accepted practice to ensure high accuracy by correcting for analyte loss during sample preparation and analysis. This guide provides a comparative overview of various methodologies for IAA quantification, drawing upon published experimental data and protocols. While a formal round-robin inter-laboratory study is not available in the public domain, this document synthesizes information from multiple sources to serve as a valuable comparative reference.

Quantitative Performance Data

The following table summarizes the quantitative performance of different analytical methods for IAA quantification. The data has been extracted from various studies, each representing a distinct laboratory or analytical approach. It is important to note that direct comparison should be made with caution due to variations in instrumentation, matrices, and protocol specifics.

Method/Lab (Reference)	Instrumentation	Internal Standard	Limit of Quantification (LOQ)	Linear Range	Recovery (%)	Precision (%RSD)
Sugahara et al. (2020)[1]	LC-MS/MS (Triple Quadrupole)	D2-IAA	Not explicitly stated	Not explicitly stated	Not explicitly stated	Not explicitly stated
Liu et al. (2012)[2]	GC-MS (Triple Quadrupole)	13C6-IAA	Picogram levels	Not explicitly stated	Not explicitly stated	Not explicitly stated
Barkawi et al. (2008) [3]	GC-MS (Selected Ion Monitoring)	Not specified	Not explicitly stated	Not explicitly stated	Not explicitly stated	Not explicitly stated
Shimadzu Corporation (ASMS 2011)[4]	LC-ESI-MS/MS (Triple Quadrupole)	Not specified	Not explicitly stated	1 nM to 1000 nM	Not explicitly stated	Not explicitly stated

Note: The lack of standardized reporting for metrics like LOQ, linear range, recovery, and precision across different publications makes a direct, quantitative comparison challenging. However, the cited methods are all capable of detecting endogenous levels of IAA in plant tissues, which are typically in the range of 0.1–50 ng/g fresh weight[5].

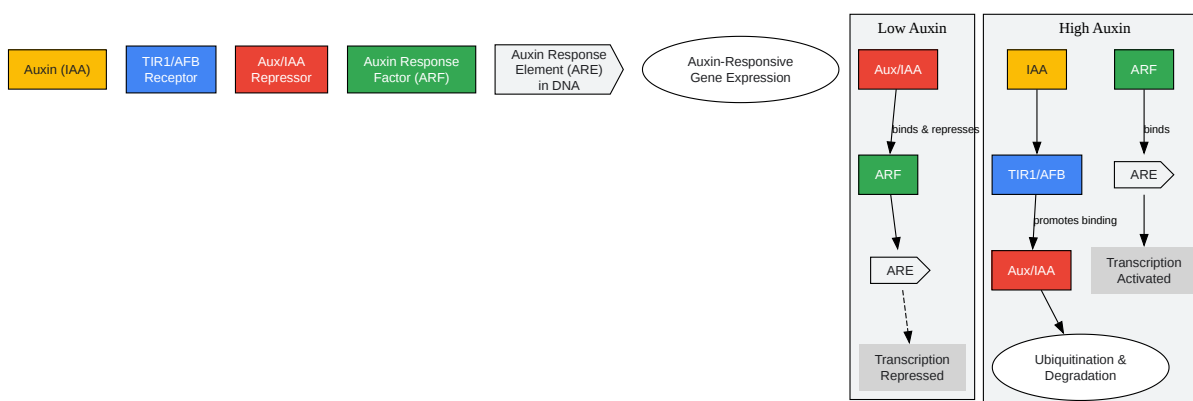
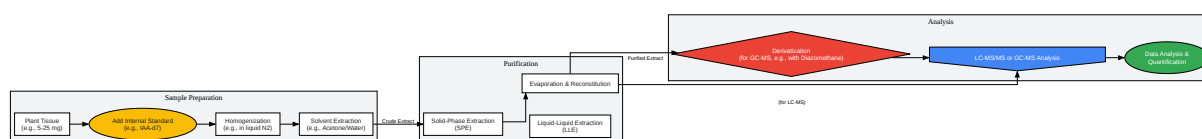
Experimental Protocols

The methodologies employed for auxin quantification vary, particularly in the sample preparation and purification stages. The choice of method often depends on the tissue type, the required sensitivity, and the available instrumentation.

Method/Lab (Reference)	Sample Type & Weight	Extraction	Purification	Derivatization	Analytical Method
Sugahara et al. (2020)[1][6]	Arabidopsis thaliana (10 mg)	Not specified	Liquid-liquid extraction and spin filter	None	LC-MS/MS
Liu et al. (2012)[2]	Plant tissue (5-10 mg fresh weight)	Not specified	Amino and polymethylmethacrylate solid phase purification	Diazomethane	GC-MS
Barkawi et al. (2008)[3]	Plant tissue	Not specified	Solid-phase extraction in a 96-well format	Diazomethane	GC-MS (Selected Ion Monitoring)
Shimadzu Corporation (ASMS 2011)[4]	Rice seedlings	Acetone-H ₂ O (4:1)	ODS cartridge column	None	LC-ESI-MS/MS

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the quantification of IAA using a stable isotope-labeled internal standard. This workflow represents the common steps found across the various published methods.



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